Dodecyl and tetradecyl glycidyl ethers
Description
Overview of Alkyl Glycidyl (B131873) Ethers within Polymer Science and Industrial Chemistry
Alkyl glycidyl ethers (AGEs) are a significant class of organic compounds characterized by a reactive epoxy group and an alkyl ether chain. In industrial chemistry, they are primarily recognized for their role as reactive diluents for epoxy resins. sarvsabzapadana.com Their addition to epoxy formulations effectively reduces viscosity, which facilitates easier processing and higher filler loading without the need for volatile organic compounds. sarvsabzapadana.comsacheminc.com This modification enhances the workability of materials used in a wide array of applications, including high-quality floor coatings, food-grade epoxy paints, potting materials, adhesives, and insulation materials.
The utility of AGEs extends beyond viscosity reduction. The glycidyl group's high reactivity allows it to participate in various addition reactions, leading to the formation of diverse glyceryl ether derivatives. This reactivity is fundamental to their function in polymer science. AGEs can be incorporated into polymer backbones, acting as monomers in polymerization reactions. nih.govatamankimya.com By doing so, they modify the final properties of the polymer, imparting increased flexibility, improved adhesion to nonpolar surfaces, enhanced scratch resistance, and greater water repellency. sarvsabzapadana.com For instance, the modification of biopolymers like starch or cellulose (B213188) with AGEs can disrupt hydrogen bonding and introduce hydrophobic characteristics, creating effective rheology modifiers. sacheminc.com
Historical Development and Evolution of Research on Glycidyl Ethers
The use of glycidyl ethers as essential components of epoxy resins dates back to the late 1940s. mdpi.com Early research and development focused on their synthesis and application in creating robust, cross-linked thermosetting polymers. A key manufacturing challenge was the production of glycidyl ethers with a high purity of the desired monomer, specifically the diglycidyl diether of a dihydric phenol (B47542), while minimizing the formation of higher molecular weight oligomers. A 1958 patent by Philip Pezzaglia detailed a continuous process for the manufacture of glycidyl ethers of polyhydric phenols, highlighting the commercial drive to optimize production for epoxy resins. google.com This process involved reacting a dihydric phenol with an excess of epichlorohydrin (B41342) and continuously removing water to improve the yield of the desired low-molecular-weight glycidyl ether. google.com
Over the decades, research has evolved from fundamental synthesis and application in traditional epoxy resins to more sophisticated uses. Investigations have explored the reactions of the glycidyl ether's epoxy group with a variety of nucleophilic reagents, including alcohols, phenols, and carboxylic acids, to create a wide range of derivatives with specific properties. acs.org The focus has expanded to include the polymerization of these monomers to create polymers with precisely controlled architectures and functionalities. nih.govd-nb.info This evolution reflects a deeper understanding of polymer chemistry and a growing demand for advanced materials with tailored characteristics.
Significance of Long-Chain Alkyl Glycidyl Ethers in Contemporary Materials Science
Long-chain alkyl glycidyl ethers, such as dodecyl and tetradecyl glycidyl ethers, are of particular importance in modern materials science due to their pronounced hydrophobic character. d-nb.inforesearchgate.net This property is exploited to create materials with specific surface properties and to control the behavior of polymers in aqueous environments. d-nb.info
One of the most significant applications is in the synthesis of amphiphilic block copolymers. nih.govd-nb.info By combining hydrophobic poly(alkyl glycidyl ether) blocks with hydrophilic blocks, such as poly(ethylene glycol) (PEG), researchers can create macromolecules that self-assemble in water. d-nb.inforesearchgate.net This self-assembly can lead to the formation of micelles, hydrogels, and other supramolecular structures. d-nb.inforesearchgate.net These materials are highly valuable for a range of applications, including as polymeric surfactants, viscosity enhancers for aqueous solutions, and in the development of "smart" materials that respond to stimuli like temperature. d-nb.inforesearchgate.net
Furthermore, the long alkyl side chains can induce crystallinity in the resulting polymers, a phenomenon known as side-chain crystallization. d-nb.info This allows for the creation of double-crystalline block copolymers with distinct melting temperatures for each block. rsc.org By varying the length of the alkyl chain (e.g., from dodecyl to hexadecyl), the melting temperature and the hydrophobic effect of the polymer can be precisely tuned. rsc.org This tunability is critical for designing materials for specific applications, such as thermoresponsive drug release systems. rsc.org
Scope of Academic Inquiry for this compound
Current academic research on this compound is largely centered on their controlled polymerization and the development of novel functional materials. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A primary focus is the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity, which is often achieved through anionic ring-opening polymerization (AROP). d-nb.inforesearchgate.net
A significant area of investigation involves the synthesis of high-molecular-weight diblock and triblock copolymers. chemicalbook.comsigmaaldrich.com For example, researchers have reported the synthesis of amphiphilic ABA polyether triblock copolymers using a hydrophilic poly(ethylene glycol) (PEG) central block and hydrophobic outer blocks made from the polymerization of dodecyl glycidyl ether. rsc.org These studies explore how the length of both the hydrophilic and hydrophobic blocks influences the self-assembly behavior and the resulting material properties, such as the mechanical characteristics of hydrogels formed from these copolymers. rsc.org
The thermal and rheological properties of these polymers and their assemblies are also under intense scrutiny. rsc.org Research investigates how the crystallization and melting of the long alkyl side chains can be used to create thermoresponsive materials. rsc.org The ability to tailor the melting temperatures of the hydrophobic domains by selecting specific alkyl chain lengths (like C12 or C14) opens up possibilities for creating materials that undergo sharp transitions in their mechanical properties at physiologically relevant temperatures. researchgate.netrsc.org This is particularly promising for biomedical applications, such as the development of injectable hydrogels for drug delivery. rsc.org
Data Tables
Physical and Chemical Properties of this compound
| Property | Dodecyl Glycidyl Ether | C12-C14 Alkyl Glycidyl Ether (Mixture) | Source |
|---|---|---|---|
| CAS Number | 2461-18-9 | 68609-97-2 | cas.org, |
| Molecular Formula | C15H30O2 | C15H30O2 / C17H34O2 | cymitquimica.com, clearsynth.com |
| Molecular Weight | 242.40 g/mol | - | nih.gov |
| Appearance | Clear colorless viscous liquid | Colorless transparent liquid | nih.gov, |
| Density | 0.8688 g/cm³ at 30 °C | 0.89 g/mL at 25 °C | cas.org, |
| Refractive Index | - | n20/D 1.447 | |
| Boiling Point | 119-120 °C at 1.2 Torr | - | cas.org |
| Melting Point | 11.8-12.3 °C | - | cas.org |
Research Findings on Polymers from Long-Chain Alkyl Glycidyl Ethers
| Polymer System | Key Findings | Application Focus | Source |
|---|---|---|---|
| Poly(dodecyl glycidyl ether) Homopolymers | Synthesized with controlled molecular weights; exhibit side chain melting temperatures around 14 °C. | Platform for building block copolymers. | rsc.org |
| PEG-b-P(dodecyl glycidyl ether) Diblock Copolymers | Participates in the synthesis of high molecular weight block copolymers. | Advanced polymer architectures. | chemicalbook.com, sigmaaldrich.com |
| PEG-P(dodecyl glycidyl ether)-PEG Triblock Copolymers | Forms micellar, one-component hydrogels in water due to self-assembly. Melting of hydrophobic domains is tunable. | Thermo-responsive gels, drug release systems. | rsc.org |
| Amphiphilic Polyethers | Combination of hydrophobic (long-chain AGE) and hydrophilic (e.g., PEG) monomers enables synthesis of surfactants and viscosity enhancers. | Surfactants, hydrogels, microemulsion systems. | d-nb.info, researchgate.net, nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-(1-dodecoxypentadecyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-28(29-27-31-29)30-26-24-22-20-18-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXJGQQISNMEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C1CO1)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Conventional Synthesis via Epichlorohydrin (B41342) and Long-Chain Alcohols
The most established and widely used method for synthesizing dodecyl and tetradecyl glycidyl (B131873) ethers is the reaction between the corresponding long-chain fatty alcohols (1-dodecanol and 1-tetradecanol) and epichlorohydrin. chalmers.segoogle.com This process is typically a two-step, one-pot synthesis involving the initial formation of a halohydrin ether intermediate followed by a dehydrochlorination step to form the final epoxide ring. byjus.com
Reaction Pathways and Intermediate Formation
The reaction commences with the deprotonation of the long-chain alcohol by a base, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. This ring-opening step leads to the formation of a chlorohydrin ether intermediate. chalmers.sebyjus.com The subsequent and crucial step is the intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the desired glycidyl ether. This ring-closing dehydrochlorination is driven by the formation of a stable salt, typically sodium chloride. byjus.com A proposed mechanism for this synthesis involves concerted SN2 reactions for both the ring-opening and ring-closing steps. chalmers.se
Catalytic Systems in Glycidyl Ether Synthesis (e.g., Lewis Acids, Phase-Transfer Catalysts)
To facilitate the reaction between the immiscible alcohol and aqueous base phases, various catalytic systems are employed.
Lewis Acids: Lewis acids such as tin(IV) chloride, boron trifluoride, and lanthanum trifluoromethanesulfonate (B1224126) can catalyze the reaction. google.comlibretexts.orgcapes.gov.br They activate the epichlorohydrin, making it more susceptible to nucleophilic attack by the alcohol. However, a significant drawback of using Lewis acids is the potential for the formation of chlorinated by-products, leading to a high chlorine content in the final product. google.comcapes.gov.br
Phase-Transfer Catalysts (PTC): Phase-transfer catalysis is a widely adopted and more efficient method for this synthesis. chalmers.segoogle.com PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogensulfate) and crown ethers, facilitate the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. chalmers.sebyjus.comresearchgate.net This technique enhances the reaction rate and can lead to higher yields and purity of the glycidyl ethers. chalmers.se A solvent-free approach using a solid base and a phase-transfer catalyst has shown promising results, yielding over 75% for both decyl and tetradecyl glycidyl ethers, with the added benefit of easier purification. chalmers.se
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Yields |
|---|---|---|---|---|
| Lewis Acids | SnCl₄, BF₃, La(OTf)₃ | Activates epichlorohydrin | High chlorine content in product, formation of by-products | Variable, can be lower due to side reactions |
| Phase-Transfer Catalysts (PTC) | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogensulfate (TBAHS), Crown ethers | High yields, cleaner reaction, suitable for immiscible reactants, enables solvent-free conditions | Catalyst cost and separation can be a concern | 75-95% chalmers.sewikipedia.org |
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of dodecyl and tetradecyl glycidyl ethers are highly dependent on several reaction parameters.
Temperature: The reaction temperature influences the reaction rate. For phase-transfer catalyzed synthesis, temperatures are often in the range of 40-100°C. chalmers.sewikipedia.orgresearchgate.net For instance, a study on the synthesis of octyl glycidyl ether found the optimal temperature to be 40°C. chalmers.se In Lewis acid-catalyzed reactions, temperatures can range from ambient to 150°C. researchgate.net
Stoichiometry: The molar ratio of the reactants is a critical factor. An excess of epichlorohydrin is often used to maximize the conversion of the long-chain alcohol. libretexts.orgresearchgate.net Molar ratios of alcohol to epichlorohydrin can range from 1:0.8 to 1:4. researchgate.net In some processes, a molar excess of the alcohol is used in the initial step with a Lewis acid catalyst. libretexts.org
Reaction Time: The reaction time required for completion varies depending on the other parameters, typically ranging from 1 to 24 hours. wikipedia.orgresearchgate.net Shorter reaction times of around 1-2 hours have been reported under optimized phase-transfer catalysis conditions. chalmers.se
Base Concentration: The concentration and amount of the base, typically sodium hydroxide (B78521) or potassium hydroxide, are crucial for the deprotonation of the alcohol and the subsequent dehydrochlorination step. The molar ratio of base to alcohol can range from 0.8 to 4. researchgate.net Studies have shown that the concentration of the base can significantly affect the reaction rate and the formation of by-products. masterorganicchemistry.commasterorganicchemistry.com
| Parameter | Typical Range/Value | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | 40-150°C | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | chalmers.seresearchgate.net |
| Alcohol:Epichlorohydrin Molar Ratio | 1:0.8 to 1:4 | Excess epichlorohydrin drives the reaction towards product formation. | researchgate.net |
| Reaction Time | 1-24 hours | Dependent on other parameters; sufficient time is needed for complete conversion. | wikipedia.orgresearchgate.net |
| Base:Alcohol Molar Ratio | 0.8:1 to 4:1 | Crucial for deprotonation and dehydrochlorination; excess can lead to by-products. | researchgate.net |
Alternative Synthetic Routes to Glycidyl Ethers
To overcome some of the drawbacks of the conventional epichlorohydrin route, such as the use of a chlorinated reagent and the formation of salt by-products, alternative synthetic strategies are being explored.
Alkylation of Glycidol (B123203) Approaches
The Williamson ether synthesis offers a potential alternative route, involving the reaction of an alkoxide with an alkyl halide. nih.govbibliotekanauki.plmasterorganicchemistry.com In the context of dodecyl and tetradecyl glycidyl ether synthesis, this would entail the reaction of glycidol (in its deprotonated form, a glycidoxide) with dodecyl or tetradecyl halides (e.g., bromide or chloride). nih.gov This reaction proceeds via an SN2 mechanism, where the glycidoxide acts as the nucleophile. masterorganicchemistry.com
For this approach to be effective, a primary alkyl halide is preferred to minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides. libretexts.orgnih.gov The reaction is typically carried out in the presence of a strong base to deprotonate the glycidol. While this method is well-established for many ethers, specific literature detailing the synthesis of long-chain alkyl glycidyl ethers like dodecyl and tetradecyl glycidyl ether directly from glycidol is limited. Primary aliphatic alcohols can react with glycidol in the presence of a base to form 1-alkylglycerin ethers. libretexts.org
Epoxidation of Allyl Ethers and Related Precursors
Another significant alternative pathway is the epoxidation of the corresponding dodecyl or tetradecyl allyl ethers. researchgate.net This two-step process first involves the synthesis of the allyl ether from the long-chain alcohol and an allyl halide, followed by the epoxidation of the double bond.
Various oxidizing agents can be employed for the epoxidation step:
Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for converting alkenes to epoxides in a stereospecific syn addition. bibliotekanauki.plgatech.edu The reaction is generally carried out in a non-aqueous solvent to prevent the hydrolysis of the newly formed epoxide ring.
Hydrogen Peroxide with Catalysts: The use of hydrogen peroxide as an oxidant is an attractive "green" alternative, with water being the only by-product. This method, however, requires a catalyst. Titanium-silicate catalysts, such as Ti-SBA-15, have been shown to be effective for the epoxidation of allyl ethers with aqueous hydrogen peroxide. researchgate.net The reaction conditions, including temperature, molar ratio of reactants, and catalyst concentration, need to be carefully optimized to achieve good yields and selectivity. researchgate.net For instance, in the epoxidation of allyl-glycidyl ether, a temperature of 80°C and a molar ratio of the ether to H₂O₂ of 5:1 were found to be favorable. researchgate.net
| Oxidizing Agent | Catalyst (if any) | Advantages | Disadvantages | Typical Yields |
|---|---|---|---|---|
| m-CPBA | None | High efficiency, stereospecific | Stoichiometric use of reagent, formation of benzoic acid by-product | Generally good to high |
| Hydrogen Peroxide (H₂O₂) | Titanium-silicate (e.g., Ti-SBA-15) | "Green" oxidant (water as by-product), catalytic process | Requires a catalyst, potential for side reactions if not optimized | Variable, dependent on optimization |
Derivatization and Functionalization Reactions of this compound
This compound serve as versatile building blocks in chemical synthesis due to the high reactivity of their terminal epoxide ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of functionalized products. The long C12-C14 alkyl chains impart hydrophobicity and flexibility, making these ethers valuable for creating molecules with specific surface-active or material properties. Derivatization reactions typically involve the ring-opening of the epoxide, which can be followed by further chemical modifications to tailor the final product for a range of applications, from industrial surfactants to advanced polymer architectures. rsc.org
The core reactivity of this compound lies in the SN2-type ring-opening of the epoxide moiety. This reaction is initiated by a nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, with a preference for the sterically less hindered terminal carbon. researchgate.netyoutube.com This process is highly efficient and can be catalyzed by both acids and bases. The choice of nucleophile dictates the functionality of the resulting product.
Amines as Nucleophiles:
Primary and secondary amines are common nucleophiles used to open the glycidyl ether ring, yielding amino alcohols. The reaction with a primary amine initially produces a secondary amine, which can then react with a second glycidyl ether molecule. kpi.ua The reaction of glycidyl ethers with amines is a fundamental process in the curing of epoxy resins. semanticscholar.org Aromatic amines are generally less reactive than aliphatic amines. semanticscholar.org The reaction is often accelerated by the presence of hydroxyl groups, which can be generated during the reaction itself, creating an autocatalytic effect. semanticscholar.org
For instance, the reaction of a generic alkyl glycidyl ether with a primary amine proceeds as follows, leading to the formation of a secondary alcohol and a secondary amine. This product can further react with another epoxide molecule.
Table 1: Products from Ring-Opening Reactions with Amine Nucleophiles
| Glycidyl Ether | Nucleophile | Product Structure | Resulting Functional Groups |
| Dodecyl Glycidyl Ether | Primary Amine (R'-NH₂) | R-O-CH₂-CH(OH)-CH₂-NH-R' | Secondary Alcohol, Secondary Amine |
| Tetradecyl Glycidyl Ether | Secondary Amine (R'₂NH) | R-O-CH₂-CH(OH)-CH₂-NR'₂ | Secondary Alcohol, Tertiary Amine |
R represents the C12 or C14 alkyl chain.
Thiols as Nucleophiles:
Thiols (R-SH) are potent nucleophiles that react readily with the epoxide ring of glycidyl ethers to form thioethers (sulfides) and a secondary hydroxyl group. masterorganicchemistry.com The conjugate bases of thiols, known as thiolates (RS⁻), are particularly effective nucleophiles and are typically generated using a base. masterorganicchemistry.com This reaction provides a straightforward method for introducing sulfur-containing moieties into a molecule. digitellinc.com The reaction mechanism follows a backside SN2 attack on the less substituted carbon of the epoxide ring. youtube.com
Table 2: Products from Ring-Opening Reactions with Thiol Nucleophiles
| Glycidyl Ether | Nucleophile | Product Structure | Resulting Functional Groups |
| Dodecyl Glycidyl Ether | Thiol (R'-SH) | R-O-CH₂-CH(OH)-CH₂-S-R' | Secondary Alcohol, Thioether |
| Tetradecyl Glycidyl Ether | Thiol (R'-SH) | R-O-CH₂-CH(OH)-CH₂-S-R' | Secondary Alcohol, Thioether |
R represents the C12 or C14 alkyl chain.
Beyond simple ring-opening, this compound can be incorporated into more complex structures to create materials with highly specific properties. These modifications leverage the initial ring-opening reaction to introduce functionalities that can undergo further chemical transformations.
Modification for Surfactant Properties:
A notable application of these ethers is in the synthesis of specialized surfactants. In one study, alkaline lignin (B12514952) was modified by reacting its carboxylic acid groups with dodecyl glycidyl ether in the presence of dimethyl benzyl (B1604629) amine as a catalyst at temperatures between 95–110 °C. rsc.org This step grafted the long, lipophilic dodecyl chains onto the lignin backbone. Subsequently, the modified lignin was sulfonated using chlorosulfonic acid to introduce hydrophilic sulfonic acid groups. The resulting product was an anionic lignin-based surfactant with good surface activity, demonstrating how the glycidyl ether introduces a key structural component for amphiphilicity. rsc.org The surfactant derived from lignin grafted at 110 °C exhibited a critical micelle concentration of 0.50 g/L and reduced the surface tension of water to 29.17 mN/m. rsc.org
Modification for Advanced Polymer Architectures:
This compound are also used as monomers in ring-opening polymerizations to create advanced polymers. They can be polymerized to form hydrophobic poly(alkylglycidyl ether) blocks in copolymers. researchgate.netsigmaaldrich.com For example, they have been used in the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers. sigmaaldrich.com In these structures, the poly(ethylene oxide) block is hydrophilic, while the poly(alkylglycidyl ether) block, formed from the polymerization of dodecyl or tetradecyl glycidyl ether, is hydrophobic. This combination results in amphiphilic block copolymers that can self-assemble into micelles or other structures in solution, making them useful as polymeric surfactants or for drug delivery applications. researchgate.netd-nb.info
Table 3: Examples of Chemical Modifications and Resulting Properties
| Starting Material | Reactant(s) | Modification Type | Enhanced Property/Specific Use |
| Alkaline Lignin | 1. Dodecyl Glycidyl Ether2. Chlorosulfonic Acid | Grafting and Sulfonation | Anionic surfactant with good surface activity rsc.org |
| Dodecyl/Tetradecyl Glycidyl Ether | Ethylene (B1197577) Oxide | Block Copolymerization | Amphiphilicity for use as polymeric surfactants researchgate.netsigmaaldrich.com |
Reaction Mechanisms and Kinetic Studies
Fundamental Reactivity of the Oxirane Ring in Dodecyl and Tetradecyl Glycidyl (B131873) Ethers
The fundamental reactivity of these glycidyl ethers stems from the three-membered oxirane ring. This ring is a cyclic ether, but unlike more stable cyclic ethers like tetrahydrofuran, it is highly strained due to significant angle deviation from the ideal sp³ bond angle of 109.5°. This inherent ring strain makes the epoxide group highly susceptible to reactions that lead to ring-opening, thereby relieving the strain. iastate.edu The oxygen atom in the ring is electron-rich and basic, while the adjacent carbon atoms are electrophilic, making them targets for nucleophilic attack. iastate.educanada.ca
The reaction can be initiated by either nucleophilic or electrophilic (acid-catalyzed) pathways. In the context of epoxy curing, nucleophilic attack is the predominant mechanism, typically involving curing agents (hardeners) such as amines, anhydrides, or phenols. researchgate.netbisleyinternational.com The long dodecyl and tetradecyl alkyl chains are relatively unreactive but exert significant steric and electronic influence on the reactivity of the epoxide moiety. mt.com
Detailed Mechanisms of Nucleophilic Ring-Opening Reactions
The most critical reaction for dodecyl and tetradecyl glycidyl ethers in their application as reactive diluents is the nucleophilic ring-opening of the epoxide. This reaction involves the attack of a nucleophile, such as the nitrogen atom of an amine hardener, on one of the electrophilic carbon atoms of the oxirane ring. researchgate.net
The mechanism proceeds via an SN2-type reaction. The nucleophile attacks from the side opposite to the carbon-oxygen bond, leading to an inversion of stereochemical configuration at the site of attack. 2017erp.com For an asymmetrical epoxide like a glycidyl ether, the attack generally occurs at the less sterically hindered terminal carbon atom. This regioselectivity is a key feature of the reaction under neutral or basic conditions with strong nucleophiles. researchgate.net
The reaction with a primary amine, a common curing agent, occurs in two steps:
Primary Amine Addition: The primary amine attacks an epoxy group, leading to the formation of a secondary amine and a secondary hydroxyl group.
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and another secondary hydroxyl group. This second step is crucial for creating a cross-linked polymer network.
The kinetics of the ring-opening reaction are significantly influenced by both steric and electronic factors.
Electronic Effects: The ether linkage (-O-) adjacent to the glycidyl group has an electron-withdrawing inductive effect, which slightly increases the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. This electronic influence is a general feature of all glycidyl ethers.
When used as a reactive diluent, this compound are incorporated into the polymer network during the curing process. changdechem.com The primary curing reactions involve the epoxide groups of both the main epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and the diluent reacting with a curing agent.
Epoxy + Primary Amine → Secondary Amine + Secondary Hydroxyl
Epoxy + Secondary Amine → Tertiary Amine + Secondary Hydroxyl
The presence of the monofunctional dodecyl and tetradecyl glycidyl ether acts as a chain terminator in the polymer network, as it can only react once. This, combined with the increased flexibility from the long alkyl chains, can modify the final mechanical properties of the cured resin, such as increasing flexibility and impact resistance, while potentially lowering the glass transition temperature (Tg) and crosslink density. bisleyinternational.com
Kinetic Modeling of Glycidyl Ether Reactions
To understand and predict the curing behavior of epoxy systems, kinetic modeling is employed. Differential Scanning Calorimetry (DSC) is a common technique used to acquire the data needed for these models by measuring the heat flow associated with the exothermic curing reaction. iastate.eduresearchgate.net
The rate of cure (dα/dt) is typically described as a function of temperature (T) and the extent of conversion (α). The general kinetic equation is:
dα/dt = k(T) * f(α)
where k(T) is the temperature-dependent rate constant and f(α) is the reaction model function. iastate.edu
For many epoxy-amine systems, an autocatalytic model provides the best fit for the experimental data. A widely used phenomenological model is the Kamal-Sourour equation:
dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
Here, k₁ represents the rate constant for the non-catalyzed reaction, while k₂ is the rate constant for the autocatalytic reaction pathway. The exponents m and n are the reaction orders. polymerinnovationblog.comlifescienceglobal.com
The rate constant, k, is typically described by the Arrhenius equation, which relates it to temperature and the activation energy (Eₐ):
k = A * exp(-Eₐ / RT)
where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. mdpi.com
The activation energy (Eₐ) represents the minimum energy required to initiate the chemical reaction. It can be determined from non-isothermal DSC data using isoconversional methods like the Kissinger or Flynn-Wall-Ozawa (FWO) methods. unileoben.ac.atpolymerinnovationblog.com These methods analyze how the peak cure temperature shifts with different heating rates.
The table below shows representative kinetic parameters for a standard DGEBA epoxy system cured with an amine hardener, illustrating the typical values obtained from kinetic analysis.
| Parameter | Symbol | Illustrative Value | Unit | Reference |
| Activation Energy (non-catalyzed) | Eₐ₁ | 63.2 | kJ/mol | researchgate.net |
| Activation Energy (autocatalyzed) | Eₐ₂ | 48.8 | kJ/mol | researchgate.net |
| Pre-exponential Factor (non-catalyzed) | A₁ | 1.8 x 10⁵ | s⁻¹ | researchgate.net |
| Pre-exponential Factor (autocatalyzed) | A₂ | 8.6 x 10³ | s⁻¹ | researchgate.net |
Note: This data is for a DGEBA/m-phenylenediamine system and serves as an illustration of typical kinetic parameters in epoxy-amine curing. Specific values for systems containing this compound will vary.
The reaction orders, m and n in the autocatalytic model, describe the dependence of the reaction rate on the concentration of reactants and the catalytically active species (hydroxyl groups). These orders are determined by fitting the kinetic model to experimental data from DSC or spectroscopic methods. lifescienceglobal.com
n: This exponent relates to the order of the main reaction between the epoxy and amine groups.
m: This exponent describes the order of the autocatalysis, reflecting the influence of the hydroxyl groups formed during the reaction.
| Parameter | Symbol | Illustrative Value | Description | Reference |
| Autocatalytic Reaction Order | m | ~1.0 | Describes the catalytic effect of generated hydroxyl groups. | lifescienceglobal.com |
| Non-catalytic Reaction Order | n | ~1.0 - 2.0 | Describes the reaction between epoxy and amine functional groups. | researchgate.netlifescienceglobal.com |
Note: These values are representative of common epoxy-amine systems. The presence of a reactive diluent like dodecyl and tetradecyl glycidyl ether can influence these parameters, although specific studies are scarce.
Polymerization Science and Polymer Architecture
Homopolymerization of Dodecyl and Tetradecyl Glycidyl (B131873) Ethers
Homopolymers of dodecyl and tetradecyl glycidyl ethers are polyethers with long alkyl side chains. These side chains impart significant hydrophobicity and can influence the polymer's thermal properties and solubility.
Anionic ring-opening polymerization (AROP) is a robust method for synthesizing well-defined poly(alkyl glycidyl ether)s with controlled molecular weights and low polydispersity indices (Đ). The mechanism is characterized by a living nature, where chain termination and transfer reactions are largely absent.
The process is typically initiated by a strong nucleophile, often an alkoxide generated in situ. For instance, potassium-based initiators, such as those formed from benzyl (B1604629) alcohol and potassium naphthalenide, are effective for the AROP of glycidyl ethers. nih.gov The polymerization proceeds via a nucleophilic attack of the propagating alkoxide chain end on the carbon atom of the epoxide ring of a new monomer molecule. This regenerates the alkoxide at the newly added monomer unit, allowing the chain to grow. The use of specific organoaluminum-based initiators has also been shown to facilitate a controlled, living anionic mechanism that is tolerant of various chemical functionalities. epa.gov
The key steps in AROP initiated by a potassium alkoxide (ROK) are:
Initiation: The initiator alkoxide (RO⁻) attacks the sterically less hindered methylene (B1212753) carbon of the glycidyl ether's epoxide ring.
Propagation: The newly formed alkoxide at the chain end continues to attack subsequent monomer molecules. The potassium counter-ion (K⁺) remains associated with the propagating oxyanionic chain end.
This living polymerization allows for the synthesis of polymers where the final molecular weight is determined by the initial monomer-to-initiator ratio.
Cationic ring-opening photopolymerization offers a spatially and temporally controlled method for polymerizing alkyl glycidyl ethers. This pathway is initiated by strong Brønsted acids generated from the photolysis of photoinitiators, such as diaryliodonium or triarylsulfonium salts, upon exposure to UV light. researchgate.net
The polymerization mechanism involves the following stages:
Photoinitiation: UV irradiation causes the photoinitiator to decompose, generating a strong protic acid (e.g., H⁺SbF₆⁻).
Initiation/Propagation: The acid protonates the oxygen atom of the epoxide ring, activating the monomer. A monomer molecule then attacks this activated species, leading to the formation of a secondary oxonium ion. This oxonium ion is the active center for propagation.
Chain Growth: The chain grows as subsequent monomer molecules add to the active oxonium ion center.
A notable characteristic of the cationic photopolymerization of long-chain alkyl glycidyl ethers is the potential for a significant induction period. This is attributed to the formation of long-lived, relatively stable secondary oxonium ions, which may require a small amount of thermal energy to induce rapid, exothermic polymerization. researchgate.net Research on tetradecyl glycidyl ether (TGE) and dodecyl glycidyl ether (DGE) has confirmed their participation in cationic ring-opening photopolymerization. acs.org
The conditions under which polymerization is conducted have a profound impact on the resulting polymer's microstructure, including its molecular weight, dispersity, and the integrity of its side chains.
Key parameters include:
Temperature: In anionic polymerizations, temperature can influence the rate of polymerization and the occurrence of side reactions. For analogous systems like poly(allyl glycidyl ether), higher temperatures have been shown to cause isomerization of the side chains. nih.gov While dodecyl and tetradecyl side chains are saturated and thus not subject to isomerization, temperature can still affect chain transfer reactions, potentially broadening the molecular weight distribution.
| Parameter | Condition | Effect on Polymer Microstructure | Reference |
|---|---|---|---|
| Temperature | Increased Temperature in AROP | Can increase the rate of side reactions (e.g., chain transfer), potentially leading to broader polydispersity. May cause side-chain isomerization in unsaturated glycidyl ethers. | nih.gov |
| Photoinitiator | Type and Concentration | Affects polymerization rate and induction period in cationic photopolymerization. | researchgate.net |
| Monomer/Initiator Ratio | Decreased Ratio in Living AROP | Leads to lower molecular weight polymers. | nih.gov |
| Reaction Medium | Solution vs. Bulk vs. Solid-State | Can alter reaction kinetics and reactivity. Bulky monomers may show faster conversion in solid-state mechanochemical polymerization compared to solution. | researchgate.net |
Copolymerization Strategies with this compound
Copolymerization allows for the creation of materials that combine the properties of different monomers. Incorporating this compound into copolymers with hydrophilic monomers like ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) is a key strategy for producing amphiphilic polymers.
In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a polymer chain where the sequence of monomer units is distributed statistically. The composition and distribution are governed by the reactivity ratios of the comonomers.
The reactivity ratios, rA and rB, describe the relative rate at which a growing polymer chain ending in monomer A or B adds another molecule of monomer A or B.
If rA > 1, the growing chain prefers to add monomer A.
If rA < 1, it prefers to add monomer B.
If rArB = 1, an ideal random copolymer is formed.
Studies on analogous long-chain alkyl glycidyl ethers, such as oleyl glycidyl ether (OlGE), copolymerized with ethylene oxide (EO) via AROP have shown nearly ideal random copolymerization behavior (rEO = 1.27, rOlGE = 0.78), indicating that the monomers are incorporated relatively randomly despite their significant structural differences. rsc.org In contrast, copolymerizations involving other glycidyl ethers like allyl glycidyl ether (AGE) with EO have shown a preference for the glycidyl ether monomer (rAGE = 1.31, rEO = 0.54). nih.gov This suggests that the specific side chain of the glycidyl ether plays a role in its reactivity. The statistical copolymerization of fluorinated phenyl glycidyl ethers with EO has also been shown to produce copolymers with random, gradient, or tapered distributions depending on the specific monomer. rsc.org
| Glycidyl Ether (GE) | rGE | rEO | Copolymer Microstructure Tendency | Reference |
|---|---|---|---|---|
| Oleyl Glycidyl Ether (OlGE) | 0.78 | 1.27 | Nearly Ideal Random (rOlGE * rEO ≈ 0.99) | rsc.org |
| Allyl Glycidyl Ether (AGE) | 1.31 ± 0.26 | 0.54 ± 0.03 | Statistical, with preference for AGE incorporation | nih.gov |
| Ethoxy Ethyl Glycidyl Ether (EEGE) | 1.787 ± 0.007 | 0.560 ± 0.002 | Statistical, with preference for EEGE incorporation | mpg.de |
Block copolymers are composed of two or more long sequences, or "blocks," of different homopolymers linked together. The synthesis of amphiphilic diblock copolymers, such as poly(ethylene oxide)-b-poly(dodecyl glycidyl ether), is readily achieved through sequential living anionic ring-opening polymerization.
A typical synthesis involves using a pre-made macroinitiator, such as monomethoxy poly(ethylene glycol) (mPEG) that has been deprotonated at its hydroxyl end to form an alkoxide. This mPEG macroinitiator then initiates the polymerization of the dodecyl or tetradecyl glycidyl ether monomer. Because the polymerization is living, the second block grows from the end of the first block, resulting in a well-defined PEO-b-P(alkyl glycidyl ether) structure. acs.orgrsc.org This method allows for precise control over the length of each block, which is crucial for tuning the amphiphilic balance and self-assembly behavior of the resulting copolymer. rsc.orgresearchgate.net
These block copolymers are of significant interest as they can self-assemble in selective solvents (like water) to form nanostructures such as micelles or vesicles, with the hydrophilic PEO block forming the corona and the hydrophobic poly(alkyl glycidyl ether) block forming the core.
| Copolymer Architecture | Monomers | Synthesis Method | Reference |
|---|---|---|---|
| mPEG-b-POlGE (Diblock) | Ethylene Oxide (as mPEG macroinitiator), Oleyl Glycidyl Ether (OlGE) | Sequential Anionic ROP | rsc.org |
| EmGnEm (Triblock) | Ethylene Oxide (E), Phenyl Glycidyl Ether (G) | Sequential Anionic ROP | researchgate.net |
| mPEG-b-PAGE-b-PCL (Triblock) | mPEG, Allyl Glycidyl Ether (AGE), ε-caprolactone (CL) | Two successive ROPs | nih.gov |
| PIxPSyPEOz (Triblock) | Isoprene (I), Styrene (B11656) (S), Glycidyl-end functionalized PEO | Coupling of living PI-PS anion with functional PEO | mdpi.com |
Control of Polymer Architecture and Molecular Weight Distribution
The ability to control the architecture and molecular weight distribution of polymers derived from this compound is crucial for tailoring their properties for specific applications.
Living polymerization techniques are instrumental in achieving precise control over polymer architecture, molecular weight, and obtaining narrow molecular weight distributions (low dispersity, Đ). libretexts.orgwarwick.ac.uk Anionic polymerization is a powerful method for the living polymerization of glycidyl ethers. advancedsciencenews.com By carefully controlling the reaction conditions, such as initiator and monomer purity, temperature, and solvent, polymers with predictable molecular weights and low dispersity can be synthesized. libretexts.orgadvancedsciencenews.com The molecular weight is typically determined by the molar ratio of the monomer to the initiator, and the linear relationship between molecular weight and monomer conversion is a key indicator of a living process. acs.org
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been employed for the controlled polymerization of functional monomers like glycidyl methacrylate (B99206), a related monomer. rsc.orgrsc.orgepa.gov These techniques could potentially be adapted for the polymerization of this compound, offering an alternative route to well-defined polymer architectures. youtube.com For instance, ATRP utilizes a transition-metal catalyst to establish a dynamic equilibrium between active and dormant polymer chains, allowing for controlled growth. acs.orgyoutube.com RAFT polymerization, on the other hand, employs a chain transfer agent to mediate the polymerization in a controlled manner. rsc.orgresearchgate.net
The synthesis of various polymer architectures, such as block copolymers and star polymers, is enabled by these controlled polymerization methods. advancedsciencenews.comnih.gov For instance, sequential monomer addition in a living anionic polymerization allows for the creation of block copolymers with distinct blocks of poly(dodecyl glycidyl ether) and other monomers. nih.gov
When this compound are copolymerized with other monomers, the composition and sequence distribution of the resulting copolymer are governed by the monomer reactivity ratios (r1 and r2). nih.gov The reactivity ratio of a monomer is the ratio of the rate constant for its propagation to the rate constant for its cross-propagation with the comonomer. nih.gov
If r1 > 1, the growing polymer chain ending in monomer 1 preferentially adds another monomer 1. If r1 < 1, it preferentially adds monomer 2. If r1 ≈ 1, the addition of either monomer is equally probable. When the product of the reactivity ratios, r1r2, is equal to 1, an ideal random copolymer is formed. If r1r2 is close to 0, an alternating copolymer is likely to be produced. mdpi.com
Development of Amphiphilic Polyethers and Supramolecular Assemblies
The long dodecyl and tetradecyl alkyl chains impart significant hydrophobicity, making these glycidyl ethers ideal building blocks for the synthesis of amphiphilic polymers. These polymers, containing both hydrophobic and hydrophilic segments, can self-assemble in selective solvents to form various supramolecular structures. rsc.org
The key to designing effective amphiphilic polyethers is to achieve a proper balance between the hydrophobic and hydrophilic blocks. This balance dictates the self-assembly behavior and the properties of the resulting nanostructures. For copolymers of this compound, the long alkyl chains provide a strongly hydrophobic component. To introduce hydrophilicity, these monomers can be copolymerized with hydrophilic monomers, most commonly ethylene oxide (EO) to form poly(ethylene glycol) (PEG) blocks. rsc.org
In aqueous solutions, amphiphilic block copolymers containing dodecyl and tetradecyl glycidyl ether blocks self-assemble into core-shell structures to minimize the unfavorable interactions between the hydrophobic blocks and water. The hydrophobic poly(glycidyl ether) chains form the core, while the hydrophilic blocks, such as PEG, form the outer shell, which interfaces with the aqueous environment. nih.gov
The formation and characterization of these supramolecular assemblies are typically studied using techniques such as light scattering (to determine size and aggregation number), transmission electron microscopy (TEM) for direct visualization, and fluorescence spectroscopy using probes like pyrene (B120774) to determine the critical micelle concentration. nih.govrsc.org
For instance, a study on block copolymers of ethylene oxide and phenyl glycidyl ether, a hydrophobic monomer, demonstrated their ability to form micelles and gels with potential for drug solubilization. researchgate.net It is expected that copolymers of this compound would exhibit similar, if not more pronounced, self-assembly behavior due to the high hydrophobicity of the long alkyl chains.
Advanced Materials Applications and Performance Engineering
Utilization as Reactive Diluents in Epoxy Resin Formulations
As a reactive diluent, the C12-C14 alkyl glycidyl (B131873) ether is incorporated into high-viscosity epoxy resin systems, such as those based on Diglycidyl ether of bisphenol A (DGEBA), to enhance workability and modify the properties of the cured product. These diluents are low-viscosity, low-toxicity liquids that are compatible with epoxy resins in all concentrations.
The principal reason for incorporating dodecyl and tetradecyl glycidyl ethers into epoxy formulations is to significantly reduce the viscosity of the base resin. made-in-china.com High-viscosity resins like DGEBA can be difficult to process in applications such as coatings, adhesives, and composites, especially where intricate molds or thin film applications are required. The addition of this long-chain alkyl glycidyl ether, which has a very low intrinsic viscosity (typically 5-10 mPa·s at 25°C), effectively thins the system. olinepoxy.comolinepoxy.com This improved flow allows for easier handling, better wetting of substrates and fillers, and the potential for higher filler loading. olinepoxy.com Research indicates that the use of such reactive diluents can decrease the initial viscosity of a standard DGEBA resin by as much as a factor of ten. rsc.org
Table 1: Effect of this compound on the Viscosity of a Standard Epoxy Resin
| Wt% of Diluent in Resin | Typical Viscosity (mPa·s at 25°C) | Viscosity Reduction |
| 0% (Neat DGEBA Resin) | ~12,000 | - |
| 10% | ~1,500 | ~87.5% |
| 15% | ~600 | ~95% |
| 20% | ~250 | ~98% |
Note: Data are representative, based on the established effects of monofunctional reactive diluents on standard epoxy resins.
The incorporation of this compound has a direct impact on the curing process and the resulting polymer network structure. As a monofunctional glycidyl ether, it contains only one epoxy group per molecule. specialchem.com During the curing reaction with a hardener (e.g., an amine), each diluent molecule can react with the growing polymer chains but cannot form a bridge between them. This action makes it a "chain stopper," which effectively terminates a branch of the cross-linking network. specialchem.com
This reduction in cross-linking density alters the curing profile and the final network architecture. specialchem.comresearchgate.net The increased mobility of the reactive groups can, in some cases, facilitate a higher degree of cure. researchgate.net However, the primary effect is the creation of a less densely cross-linked and more open network structure compared to an unmodified epoxy system. specialchem.com This modified microstructure is directly responsible for many of the changes observed in the mechanical properties of the cured resin.
Enhancement of Mechanical and Thermomechanical Properties of Polymeric Systems
While the reduction in cross-link density can lead to a decrease in properties like thermal resistance, it is strategically employed to enhance other critical performance characteristics. specialchem.com
The long, flexible aliphatic chains (C12 and C14) of the diluent are incorporated into the rigid epoxy backbone. This process internally plasticizes the thermoset material, increasing the free volume and allowing for greater polymer chain mobility. This structural modification is a key factor in improving the flexibility of the cured resin system. researchgate.netabg-am.com
This increased flexibility helps to dissipate stress and energy, leading to a significant improvement in impact strength and thermal shock resistance. olinepoxy.comspecialchem.com The lower surface tension provided by the diluent also promotes better wetting of substrates, which can lead to enhanced adhesive properties in the formulation. olinepoxy.com Formulators use these diluents to optimize performance properties such as impact strength, adhesion, and flexibility.
Table 2: Representative Impact of this compound on Mechanical Properties of a Cured Epoxy System
| Mechanical Property | Neat Epoxy Resin | Epoxy Resin with 15% this compound |
| Tensile Strength | High | Moderately Decreased |
| Flexural Modulus | High | Decreased |
| Elongation at Break | Low (~3-5%) | Significantly Increased (>20%) |
| Impact Strength (Izod) | Low | Significantly Increased |
| Fracture Toughness (KIC) | Low | Increased |
Note: This table provides a qualitative and representative comparison. Actual values depend on the specific epoxy resin, curing agent, and curing conditions.
Application in Coating Systems and Adhesives
The performance enhancements imparted by this compound make them highly valuable in the formulation of coatings and adhesives. haz-map.com In these applications, the diluent is used to reduce viscosity for easier application, such as spraying or brushing, and to ensure complete wetting of the surface to be coated or bonded. olinepoxy.com
In coating systems, such as high-quality epoxy floor coatings and food-grade paints, the improved flexibility and impact resistance prevent the coating from cracking or chipping due to substrate movement or impacts. In adhesives and sealants, the increased flexibility and toughness create a more durable bond line that can withstand vibration and thermal cycling. specialchem.com The compound is widely used in formulating solvent-free coatings, adhesives, sealants, and potting and encapsulation materials for electrical and electronic components. haz-map.com
Role in Solvent-Free Coating Formulations
This compound are key components in the formulation of modern, environmentally compliant solvent-free and high-solids coatings. Their primary function is as a reactive diluent, particularly for high-viscosity epoxy resin systems based on bisphenol A or bisphenol F. wikipedia.org The incorporation of these long-chain alkyl glycidyl ethers significantly reduces the viscosity of the base resin, which improves handling, flow, and ease of application without the need for volatile organic compounds (VOCs).
Unlike non-reactive diluents, the glycidyl ether group on the molecule allows it to co-react with the curing agent and become a permanent part of the polymer backbone. wikipedia.org This reaction integrates the hydrophobic and flexible alkyl chains into the final cured coating. This dual functionality—viscosity reduction and chemical incorporation—is critical for developing robust, solvent-free systems that meet stringent environmental regulations while maintaining high performance. google.com The use of these reactive diluents helps to optimize performance properties such as impact strength and filler-loading capabilities in the final coating formulation.
Table 1: Typical Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 68609-97-2 sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| Density | ~0.89 g/mL at 25 °C sigmaaldrich.com |
| Viscosity | 4-10 cps avantorsciences.com |
| Refractive Index | n20/D ~1.447 sigmaaldrich.com |
| Epoxy Value | 0.32-0.37 eq. wt. sigmaaldrich.comavantorsciences.com |
| Flash Point | 113 °C (235.4 °F) - closed cup sigmaaldrich.com |
Performance in Specific Coating Types (e.g., Floor Coatings, Automotive Coatings)
The unique properties imparted by this compound make them suitable for a range of specific coating applications.
Automotive and Protective Coatings: this compound are utilized in various protective coatings, including those for automotive and marine applications (e.g., boat paint). In these systems, they enhance flexibility and adhesion, particularly on metal and nonpolar surfaces. Improved acid resistance has also been noted as a benefit of their inclusion, although solvent resistance may be slightly limited compared to undiluted systems.
Other identified applications include paper coatings, plastic coatings, and general building coatings where their diluency and compatibility with various resins are advantageous.
Adhesion Promotion and Substrate Wetting Characteristics
A significant performance advantage of incorporating this compound into coating formulations is the enhancement of adhesion and substrate wetting. The long C12-C14 alkyl chains are inherently nonpolar, which improves the compatibility of the epoxy system with and its affinity for nonpolar substrates.
This characteristic leads to superior wetting, where the liquid coating can spread more effectively across a surface, ensuring intimate contact and minimizing defects like pinholes or fish eyes. This improved wetting is a prerequisite for achieving strong mechanical adhesion. By reducing the surface tension of the formulation, the glycidyl ether additive ensures that the coating can penetrate the microscopic pores and valleys of a substrate, leading to a robust physical bond upon curing. The result is a coating with good flexibility and strong adhesion, particularly on challenging surfaces.
Modification of Biopolymers and Natural Polymers
The reactivity of the epoxide group combined with the hydrophobicity of the long alkyl chain makes this compound effective agents for modifying natural and synthetic biopolymers.
Introduction of Hydrophobic Domains in Hydrophilic Backbones (e.g., Cellulose (B213188) Ethers, Starch)
This compound can be grafted onto hydrophilic polymer backbones, such as those of cellulose ethers or starch, to introduce long, hydrophobic side chains. The hydroxyl groups present on the anhydroglucose (B10753087) units of cellulose and starch can react with the epoxide ring of the glycidyl ether under appropriate catalytic conditions, forming a stable ether linkage. chalmers.se
This process fundamentally alters the polymer's properties by attaching hydrophobic domains to the hydrophilic main chain, creating an amphiphilic structure. Such modifications are used to synthesize novel materials like high molecular weight diblock copolymers, for instance, by reacting long-chain alkyl glycidyl ethers with poly(ethylene oxide). sigmaaldrich.comsigmaaldrich.com Research has also demonstrated the successful reaction of dodecyl glycidyl ether with the carboxyl groups in lignin (B12514952), another major biopolymer, to incorporate lipophilic alkyl chains, thereby creating a surfactant with good surface activity. rsc.org This principle of grafting hydrophobic chains onto a hydrophilic backbone is a key strategy for creating new bio-based surfactants, emulsifiers, and rheology modifiers.
Rheological Modification in Polymer Dispersions
The primary function of this compound as reactive diluents is a form of rheological modification, specifically the reduction of viscosity in concentrated resin systems. wikipedia.org In broader polymer dispersions, the introduction of these molecules can influence flow behavior in more complex ways.
When grafted onto polymers in a dispersion, the resulting amphiphilic nature can lead to associative thickening. The hydrophobic alkyl chains of the modified polymer can form micelle-like associations with each other or adsorb onto the surface of other dispersed particles, creating a transient network that increases the viscosity and alters the rheological profile of the dispersion. This can shift the behavior from Newtonian to shear-thinning, which is desirable in many coating and adhesive applications for improved anti-sag and application properties. While direct studies on this compound for this specific purpose are not widespread, the principle is well-established for other hydrophobically modified polymers used to control the rheology of aqueous systems like bentonite (B74815) dispersions or asphalt (B605645) binders. researchgate.netresearchgate.net
Other Specialized Industrial Applications
Beyond polymer modification, this compound have several other specialized industrial uses.
Chemical Intermediates in Specialty Syntheses
The high reactivity of their epoxide ring makes these ethers valuable intermediates for synthesizing other molecules. wikipedia.org They are utilized in the production of non-ionic surfactants, where the long alkyl chain provides the hydrophobic tail. biosynth.com A significant application is in the synthesis of advanced block copolymers. sigmaaldrich.com Specifically, they are used to create high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers, which are amphiphilic materials with applications in nanotechnology and material science. sigmaaldrich.com
Stabilization of Chlorinated Compounds
Glycidyl ethers as a chemical class can function as stabilizers for chlorinated compounds, such as chlorinated solvents. sacheminc.com They act as acid scavengers, neutralizing hydrochloric acid that can be formed by the degradation of these solvents, thereby improving their stability. sacheminc.com Additionally, dodecyl glycidyl ether has been noted for its use as a heat stabilizer for polymers. nih.gov While the general principle is established for the glycidyl ether class, detailed research findings specifically quantifying the performance of this compound in the stabilization of chlorinated compounds are not widely available in the reviewed literature.
Applications in Elastomers and Casting Materials
This compound are explicitly used in the formulation of elastomers (synthetic rubber) and casting materials. wikipedia.org In these applications, their primary role is as a viscosity-reducing modifier for the epoxy resins that form the basis of these materials. wikipedia.org The addition of C12-C14 glycidyl ether improves the workability of the uncured resin, which is particularly important for casting intricate shapes and ensuring complete mold filling.
Furthermore, the incorporation of these ethers into the polymer matrix can enhance the performance of the final product. They can improve the flexibility and toughness of the cured material, which are desirable properties for both elastomers and casting resins. These applications are found in diverse sectors, including the production of floor toppings, potting compounds, and adhesives.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68609-97-2 | sigmaaldrich.comwikipedia.org |
| Appearance | Clear, colorless, oily liquid | wikipedia.org |
| Density | 0.89 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.447 | sigmaaldrich.com |
| Viscosity | 4-10 cps | avantorsciences.com |
| Epoxy Value | 0.32-0.37 eq. wt. | avantorsciences.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |
Table 2: Summary of Industrial Applications
| Application | Description of Role | Source(s) |
| Reactive Diluent | Reduces viscosity of epoxy resins to improve workability and handling. Participates in the curing reaction, becoming part of the polymer network. | wikipedia.org |
| Elastomers & Casting | Acts as a viscosity modifier in epoxy formulations for synthetic rubber and casting compounds. Improves flexibility and toughness of the cured material. | wikipedia.org |
| Chemical Intermediate | Used in the synthesis of surfactants and specialized amphiphilic block copolymers like PEO-b-PAGE. | sigmaaldrich.combiosynth.com |
| Polymer Modifier | Incorporated into polymer systems to enhance properties such as flexibility, adhesion, and impact strength. | sacheminc.com |
| Coatings & Adhesives | Used in formulations for high-quality floor coatings, paints, and adhesives to lower viscosity and improve wetting. |
Analytical Characterization and Structural Elucidation
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation of dodecyl and tetradecyl glycidyl (B131873) ethers, providing direct evidence of their functional groups and atomic connectivity.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For dodecyl and tetradecyl glycidyl ethers, the key characteristic absorption bands are those of the ether linkage and the epoxide ring.
The C-O-C stretching vibration of the ether group typically appears as a strong band in the region of 1050-1150 cm⁻¹. nih.gov The epoxide group gives rise to several characteristic bands. The asymmetric C-O-C stretching of the epoxide ring is observed around 950-810 cm⁻¹, while the symmetric C-O-C stretch appears in the 880-750 cm⁻¹ range. researchgate.net Another characteristic band for epoxides is the C-O stretching vibration, which is often seen around 1250 cm⁻¹. spectrabase.com The long alkyl chains will be evident from the strong C-H stretching vibrations of the methylene (B1212753) and methyl groups, typically observed between 2850 and 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | 2850 - 2960 |
| C-O-C Stretch | Ether Linkage | 1050 - 1150 |
| C-O Stretch | Epoxide Ring | ~1250 |
| Asymmetric C-O-C Stretch | Epoxide Ring | 950 - 810 |
| Symmetric C-O-C Stretch | Epoxide Ring | 880 - 750 |
Chromatographic Techniques for Purity and Molecular Characteristics
Chromatographic methods are essential for separating the components of a mixture and for determining the purity and molecular characteristics of the target compounds.
Gas Chromatography (GC) for Compositional Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. wikipedia.org For this compound, which are often found as a mixture in commercial products, GC is ideal for determining the relative proportions of each component. wikipedia.org When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information.
The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. analyticaltoxicology.com The choice of the stationary phase is critical for achieving good separation. For long-chain alkyl ethers, a nonpolar or moderately polar stationary phase is typically used. libretexts.org The retention time of each component is influenced by its boiling point and its interaction with the stationary phase. libretexts.org Dodecyl glycidyl ether, having a lower molecular weight and boiling point than tetradecyl glycidyl ether, would be expected to have a shorter retention time under typical GC conditions.
Table 4: Typical Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 100-150 °C, ramped to 280-300 °C |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, which lack a strong UV chromophore, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is often employed for quantitative analysis. nih.gov Alternatively, derivatization to introduce a UV-active or fluorescent tag can be performed to enhance detection sensitivity. oup.com
Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode of separation for these compounds. nih.govoup.com The more hydrophobic tetradecyl glycidyl ether would be expected to have a longer retention time than the dodecyl glycidyl ether in a reverse-phase system. The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) to achieve baseline separation of the two ethers and any impurities present. oup.com
Table 5: Illustrative High-Performance Liquid Chromatography Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and water or methanol and water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure changes in heat flow associated with thermal transitions in a material. For polymers containing this compound, DSC is employed to determine key properties such as the glass transition temperature (Tg) and melting temperatures (Tm), which relate to the material's service temperature and physical state.
The long alkyl side chains of these glycidyl ethers can crystallize independently of the polymer backbone, imparting unique thermal characteristics to the material. Studies on homopolymers of dodecyl glycidyl ether (C12-AlkGE) have identified a side-chain melting temperature of 14 °C. rsc.orgnih.gov This indicates that at room temperature, the dodecyl side chains exist in a flexible, melted state within the polymer matrix. For block copolymers incorporating these AlkGEs, DSC thermograms can show separate melting endotherms, corresponding to the different blocks, which provides insight into the phase behavior of the copolymer. rsc.org
The length of the alkyl chain is a critical factor in determining the thermal properties. It has been noted that by increasing the alkyl chain length, the glass transition temperature (Tg) of the resulting polyether can be systematically adjusted. mdpi.com For example, a homopolymer made from hexadecyl glycidyl ether (C16-AlkGE) exhibits a significantly higher side-chain melting temperature of 43 °C. rsc.orgnih.gov While specific Tg values for dodecyl and tetradecyl glycidyl ether homopolymers are not always detailed in the same studies, the principle that longer side chains lead to different thermal transitions is well-established. In a related system, aqueous dispersions of di-tetradecyl-beta-D-galactosyl glycerols, which also feature C14 chains, exhibited complex polymorphic behavior with reversible phase transitions observed via DSC at approximately 52 °C and 63 °C. researchgate.net This illustrates the capacity for long alkyl chains to organize into distinct packed structures with characteristic thermal signatures.
Table 2: Thermal Properties of Long-Chain Alkyl Glycidyl Ether (AlkGE) Polymers
| Polymer/Compound | Thermal Transition | Temperature (°C) | Reference |
|---|---|---|---|
| Poly(dodecyl glycidyl ether) Homopolymer | Side-Chain Melting (Tm) | 14 | rsc.orgnih.gov |
| Poly(hexadecyl glycidyl ether) Homopolymer | Side-Chain Melting (Tm) | 43 | rsc.orgnih.gov |
| Di-tetradecyl-beta-D-galactosyl glycerol | Phase Transition 1 | ~52 | researchgate.net |
| Di-tetradecyl-beta-D-galactosyl glycerol | Phase Transition 2 | ~63 | researchgate.net |
Microscopic and Surface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. researchgate.net For epoxy systems modified with this compound, AFM is a powerful tool for investigating surface morphology and identifying microstructural heterogeneities that can arise from the inclusion of such reactive diluents. researchgate.netresearchgate.net
The addition of a reactive diluent can influence the curing process and the final network structure, leading to phase separation or the formation of distinct domains. researchgate.net AFM can map these features, revealing, for example, nodular domains within the epoxy matrix. researchgate.netrsc.org Studies on amine-cured epoxy have shown that the bulk material can have a two-phase structure with bright nodular domains and darker interstitial regions, indicating an inhomogeneous microstructure. researchgate.net The addition of a reactive diluent has been shown to increase such microstructural heterogeneities, which can be clearly visualized with AFM. researchgate.net
While specific AFM studies focusing exclusively on dodecyl and tetradecyl glycidyl ether-modified surfaces are not extensively detailed in the available literature, the methodology is broadly applied to characterize analogous systems. The technique can distinguish regions of varying hardness and modulus, providing a map of the mechanical properties across the surface. researchgate.net This is particularly relevant for reactive diluents, as they can create regions of lower crosslink density and thus greater flexibility within the cured epoxy. AFM is used to assess surface roughness and the dispersion of any secondary phases or fillers, which are critical parameters for applications like coatings and adhesives where surface properties are paramount. researchgate.netmdpi.com
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can detect the proximity of two fluorescent molecules, or fluorophores, on a scale of 1-10 nanometers. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making FRET an effective "molecular ruler" for probing intermolecular distances. nih.govnih.gov
In the context of polymer science, FRET is a powerful tool for studying polymer mixing, miscibility, and the formation of networks. nih.gov By labeling two different polymer chains (or a polymer and a reactive diluent) with a FRET donor-acceptor pair, the degree of interpenetration and mixing can be quantified. If the components are intimately mixed on the nanoscale, bringing the donor and acceptor into close proximity, efficient FRET will be observed. Conversely, if the components are phase-separated on a scale larger than the FRET radius (~10 nm), energy transfer will be minimal.
Although specific FRET studies on polymer mixing involving this compound are not prominent in the surveyed literature, the technique's applicability is clear. For example, FRET has been successfully used to monitor the gelation of polymers and the formation of single-chain nanoparticles, processes where polymer chains come into close contact. rsc.orgmdpi.comnih.govnih.gov The curing of an epoxy resin, where a diluent like dodecyl glycidyl ether becomes part of the cross-linked network, involves significant changes in the proximity of reactant molecules. By labeling the epoxy resin with a donor and the glycidyl ether with an acceptor, FRET could potentially be used to monitor the incorporation of the diluent into the network in real-time. This would provide valuable insights into the kinetics of curing and the homogeneity of the final cured product.
Chemical Titration and Equivalency Determinations
A critical parameter for any epoxy resin or reactive diluent is its epoxide content, which is typically expressed as the Epoxy Equivalent Weight (EEW). The EEW is defined as the weight of resin in grams that contains one mole equivalent of the epoxide group. researchgate.net This value is essential for calculating the correct stoichiometric ratio of resin to curing agent, which is vital for achieving optimal properties in the cured material.
The determination of EEW for glycidyl ethers, including the dodecyl and tetradecyl mixture, is routinely performed by chemical titration. The most common standard method is ASTM D1652. This procedure involves the reaction of the epoxide groups with hydrogen bromide (HBr), which is generated in situ. In a typical titration, the sample is dissolved in a suitable solvent like methylene chloride. A solution of tetraethylammonium (B1195904) bromide in glacial acetic acid is added, followed by titration with a standardized solution of perchloric acid in acetic acid. mdpi.com A crystal violet indicator provides a visual endpoint, which changes from blue to green. mdpi.com Automated titration systems are often used to improve the precision and reproducibility of the measurement.
For commercial C12-C14 alkyl glycidyl ether, the epoxide content is a key quality control parameter. researchgate.netnih.gov The value is often expressed as the epoxy value, in units of eq/100g.
Table 3: Typical Epoxy Equivalency Data for C12-C14 Glycidyl Ether
| Parameter | Typical Value | Unit | Reference |
|---|---|---|---|
| Epoxy Value | 0.32 - 0.35 | eq/100g | rsc.org |
| Equivalent Weight | ≥0.32 | eq/100g |
Chemical Compounds Mentioned
Epoxy Value Determination and Epoxy Equivalent Weight
The epoxy content of glycidyl ethers is a critical parameter for their formulation into epoxy systems. It is typically quantified by two interrelated values: the Epoxy Value and the Epoxy Equivalent Weight (EEW). The Epoxy Value represents the number of epoxy equivalents in 100 grams of the substance, while the EEW is the mass of the substance in grams that contains one mole of epoxy groups. researchgate.netrsc.org One of the primary quality control tests for C12-C14 alcohol glycidyl ether involves the determination of the epoxy value by measuring the epoxy equivalent weight. sigmaaldrich.com
Standardized titrimetric methods are commonly employed for the determination of epoxy content. The analysis is often based on the reaction of hydrogen halide with the epoxide group. researchgate.net For instance, methods like ASTM D1652 involve the use of a hydrogen bromide solution, which is generated in situ by the reaction of a quaternary ammonium (B1175870) bromide (like tetraethylammonium bromide) with a standardized solution of perchloric acid in glacial acetic acid. researchgate.netusm.edu The sample is dissolved in a suitable solvent, and the excess hydrogen bromide is back-titrated, or the consumption of the acid is determined potentiometrically or with a visual indicator like crystal violet. researchgate.net The endpoint is often indicated by a color change, for example, from blue to green with crystal violet. researchgate.net
Another established method involves the reaction of the epoxy group with hydrogen chloride in a solvent like acetone. google.com The reaction time and temperature are critical parameters to ensure the complete reaction of the epoxy groups. google.com International standards, such as ISO 3001, also provide a framework for determining the epoxy equivalent in epoxy compounds. sci-hub.se
The chemical structure of this compound is a mixture of glycidated C12 and C14 fatty alcohols. This inherent variability in the alkyl chain length means that the epoxy value and EEW are typically reported as a range for technical grade products.
Below are tables summarizing typical and research-based values for the epoxy content of this compound.
Table 1: Typical Commercial Specifications for C12-C14 Alkyl Glycidyl Ether
This table presents the range of values for Epoxy Value and Epoxy Equivalent Weight that are commonly found in commercial-grade this compound. honrepoxy.com
| Parameter | Specification Range |
| Epoxy Value (eq/100g) | 0.32 - 0.37 |
| Epoxy Equivalent Weight (g/eq) | 270 - 313 |
Data sourced from commercial product datasheets. honrepoxy.com
Table 2: Research Findings on Epoxy Equivalent Weight of C12-C14 Alkyl Glycidyl Ether
This table includes specific values of Epoxy Equivalent Weight as reported in scientific literature and patents, reflecting results from specific synthesis batches. google.comgoogle.com
| Research Source | Reported Epoxy Equivalent Weight (g/eq) |
| Patent CN101440074A | 280 |
| Patent CN101440074B | 324 |
These values represent specific outcomes from documented synthesis procedures and may vary depending on the exact reaction conditions and purity of the final product. google.comgoogle.com
Theoretical and Computational Chemistry Investigations
Quantum-Chemical Studies of Dodecyl and Tetradecyl Glycidyl (B131873) Ethers
Quantum-chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules like dodecyl and tetradecyl glycidyl ethers. These calculations provide a detailed picture of the molecule's electronic landscape, which governs its chemical behavior.
While specific DFT studies focusing exclusively on this compound are not abundant in publicly accessible literature, the principles of such calculations are well-established. DFT methods are used to predict the most stable three-dimensional arrangement of atoms in a molecule by minimizing the total electronic energy. For this compound, these calculations would reveal the bond lengths, bond angles, and dihedral angles of the ground state geometry.
The electronic structure can be further characterized by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally suggests higher reactivity.
For a glycidyl ether, the HOMO is typically localized on the oxygen atoms (both the ether and epoxide oxygens) due to the presence of lone pairs of electrons. The LUMO is often associated with the C-O bonds of the epoxide ring, indicating its susceptibility to nucleophilic attack.
Table 1: Illustrative Predicted Molecular Properties of Dodecyl Glycidyl Ether (Based on General DFT Principles for Similar Molecules)
| Property | Predicted Value/Description | Significance |
| Optimized Geometry | The long dodecyl chain would likely adopt a low-energy, extended conformation. The glycidyl group would have specific bond lengths and angles characteristic of an epoxide ring fused to an ether linkage. For example, theoretical calculations for similar compounds show C-C bond lengths in the epoxide ring to be around 1.47 Å and C-O bonds around 1.43 Å. researchgate.net | The geometry determines how the molecule interacts with other molecules and surfaces. |
| HOMO Energy | Expected to be relatively high, with significant contributions from the oxygen lone pairs. | A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule a potential nucleophile. |
| LUMO Energy | Expected to be relatively low and centered on the epoxide ring. | A lower LUMO energy suggests a greater ability to accept electrons, making the epoxide ring an electrophilic site for ring-opening reactions. |
| HOMO-LUMO Gap | A moderate energy gap is anticipated, reflecting the reactivity of the epoxide ring. | The size of the gap is a key factor in predicting the molecule's reactivity in polymerization and other chemical reactions. |
This table is illustrative and based on general principles of DFT calculations for analogous molecules, as specific data for dodecyl glycidyl ether was not found in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).
For this compound, an MEP map would show a region of high electron density (red) around the oxygen atoms of the ether and epoxide groups, confirming their nucleophilic character. The hydrogen atoms of the alkyl chain would exhibit a slightly positive potential (green to yellow), while the carbon atoms of the epoxide ring would be associated with a more positive potential (blueish), indicating their electrophilicity and susceptibility to nucleophilic attack, which is the key step in ring-opening polymerization. elsevierpure.com
The long, nonpolar dodecyl and tetradecyl chains would show a largely neutral potential (green), highlighting their hydrophobic nature. This hydrophobic character significantly influences the solubility of the monomers and the properties of the resulting polymers.
Molecular Dynamics Simulations for Polymerization and Material Properties
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a bridge between the static picture from quantum chemistry and the macroscopic properties of materials.
All-atom MD simulations can be employed to model the interactions between dodecyl or tetradecyl glycidyl ether monomers and growing polymer chains in a solvent. mdpi.comresearchgate.net These simulations can provide insights into how the long alkyl chains influence the approach of the monomer to the reactive chain end. The hydrophobic interactions of the dodecyl and tetradecyl groups can lead to self-assembly or micelle formation in polar solvents, which could affect the polymerization kinetics.
Simulating the entire polymerization process is computationally intensive but can provide invaluable information. Reactive force fields can be used in MD simulations to model the chemical reactions of bond breaking and formation during polymerization. Such simulations can help in understanding the kinetics of the polymerization, including the rate of monomer addition and the evolution of the polymer chain length distribution over time. d-nb.info
For the anionic ring-opening polymerization of this compound, simulations could model the initiation, propagation, and termination steps. libretexts.org This can help in elucidating the role of the counter-ion and the solvent in the reaction mechanism. While specific simulations for these long-chain glycidyl ethers are not widely reported, studies on similar epoxide polymerizations provide a framework for such investigations. nih.gov
Table 2: Illustrative Data from Molecular Dynamics Simulations of Poly(glycidyl ether)s
| Simulation Parameter | Finding/Observation | Relevance to Dodecyl/Tetradecyl Glycidyl Ether Polymers |
| Radius of Gyration (Rg) of Polymer Chains in Aqueous Solution | For poly(glycidyl ether)s with shorter alkyl side chains, Rg is observed to decrease with increasing temperature, indicating a coil-to-globule transition. mdpi.comnih.gov | The long dodecyl and tetradecyl chains would enhance this hydrophobic collapse, likely leading to a more pronounced temperature response. |
| Radial Distribution Functions (RDFs) | RDFs between polymer atoms and water molecules reveal the structure of the hydration shell around the polymer. Hydrophobic alkyl groups are shown to structure water molecules around them. researchgate.net | The extensive hydrophobic surface of poly(dodecyl/tetradecyl glycidyl ether) would lead to significant structuring of surrounding water, impacting solubility and aggregation behavior. |
| Intra- and Intermolecular Interactions | Van der Waals interactions between the long alkyl side chains would be significant, promoting chain aggregation. | These interactions would be the driving force for the formation of crystalline or semi-crystalline domains in the bulk polymer, influencing its mechanical properties. |
This table contains illustrative data from MD simulations of various poly(glycidyl ether)s, as specific simulation data for poly(dodecyl glycidyl ether) and poly(tetradecyl glycidyl ether) is not extensively available in the searched literature.
Correlation of Simulated and Experimental Phenomena
Theoretical and computational models, particularly molecular dynamics (MD) simulations, have become instrumental in bridging the gap between molecular-level interactions and macroscopic experimental observations for poly(glycidyl ether)s (PGEs). While specific studies exclusively on this compound are limited, research on analogous long-chain alkyl glycidyl ethers provides a strong basis for understanding their behavior.
All-atom molecular dynamics simulations have been effectively used to investigate the temperature-responsive properties of various PGEs. researchgate.netnih.govresearchgate.net These simulations model the polymer chains in an aqueous environment, allowing for the observation of conformational changes, hydrogen bonding dynamics, and solvation shell structures at different temperatures. researchgate.netmdpi.com For instance, studies on PGEs with shorter alkyl side chains have demonstrated a clear correlation between the simulated collapse of polymer chains from a coil to a globule state and the experimentally observed lower critical solution temperature (LCST). mdpi.com This transition is driven by the changing balance between hydrophilic and hydrophobic interactions as temperature increases.
Experimental techniques such as turbidimetry are often used to determine the cloud point of a polymer solution, which is a macroscopic manifestation of the LCST. mpg.de Computational simulations can provide a molecular-level explanation for these observations. For example, simulations can track the radius of gyration (Rg) of the polymer chain, which is a measure of its compactness. A sharp decrease in Rg at a specific temperature in the simulation would correspond to the cloud point measured experimentally.
The following table illustrates the kind of data that can be obtained from such comparative studies, drawing a parallel from research on similar thermoresponsive polyethers.
Table 1: Comparison of Simulated and Experimental Transition Temperatures for Thermoresponsive Polyethers
| Polymer System | Simulated Transition Temperature (°C) (from MD) | Experimental Cloud Point (°C) (from Turbidimetry) |
|---|---|---|
| Poly(ethyl glycidyl ether) (PEGE) | ~15 | 14.6 mpg.de |
| Poly(methyl glycidyl ether) (PGME) | ~58 | 57.7 mpg.de |
This table is illustrative and based on data for shorter-chain glycidyl ethers to demonstrate the correlation principle.
Furthermore, simulations can elucidate the role of water in these phase transitions. By analyzing the radial distribution functions of water molecules around the polymer, researchers can observe changes in the hydration shell. As the temperature increases towards the LCST, simulations typically show a disruption of the ordered water structure around the hydrophobic alkyl chains, leading to the aggregation of the polymer chains.
Computational Studies of Complex Formation
Computational methods are also pivotal in understanding how dodecyl and tetradecyl glycidyl ether-based polymers interact with other molecules to form complexes. This is particularly relevant for applications in areas like drug delivery and material science.
Interaction with Metal Ions and Other Guest Molecules
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the interaction between molecules at the electronic level. While specific DFT studies on this compound are not widely available, research on the interaction of similar ether-containing molecules with metal ions provides valuable insights.
DFT calculations can be used to determine the binding energies and geometries of complexes formed between the ether oxygen atoms in the glycidyl ether units and various metal ions. These calculations can predict the selectivity of a polymer for different metal ions. For example, DFT studies on crown ethers, which also contain ether linkages, have successfully predicted their binding affinities for alkali metal cations.
Molecular dynamics simulations can complement DFT by modeling the dynamic behavior of these complexes in solution. For instance, simulations can show how a polymer chain wraps around a metal ion or a small guest molecule and how the long dodecyl and tetradecyl side chains influence the stability of the complex. The hydrophobic nature of these long alkyl chains can create microenvironments that facilitate the encapsulation of non-polar guest molecules.
The table below conceptualizes the type of data that can be generated from computational studies on the interaction of poly(alkyl glycidyl ether)s with metal ions.
Table 2: Calculated Binding Energies of a Model Glycidyl Ether Unit with Various Metal Ions (Hypothetical DFT Data)
| Metal Ion | Binding Energy (kcal/mol) |
|---|---|
| Li⁺ | -15.2 |
| Na⁺ | -12.8 |
| K⁺ | -10.5 |
| Mg²⁺ | -25.7 |
This table is hypothetical and serves to illustrate the output of DFT calculations in this context.
Ligand-Polymer Complex Structures and Stability
The formation of stable complexes between polymers of this compound and various ligands (which can be anything from small organic molecules to larger biomolecules) is crucial for their function in many applications. Computational simulations are essential for understanding the structure and stability of these complexes.
Molecular dynamics simulations can be employed to model the self-assembly of these amphiphilic polymers into structures like micelles in an aqueous environment. The long hydrophobic dodecyl and tetradecyl chains would form the core of the micelle, while the more hydrophilic polyether backbone would form the corona. These simulations can predict the critical micelle concentration (CMC) and the size and shape of the resulting aggregates.
Furthermore, simulations can be used to study the encapsulation of guest molecules within these micelles. By placing a guest molecule in the simulation box with the polymer, researchers can observe whether the guest is incorporated into the hydrophobic core of the micelle and can calculate the free energy of binding to determine the stability of the complex. This is particularly important for drug delivery applications, where the polymer acts as a carrier for a therapeutic agent.
Computational studies can also investigate the influence of the polymer architecture (e.g., block vs. random copolymers of this compound) on the structure and stability of the resulting complexes. For instance, block copolymers are known to form more well-defined micellar structures compared to random copolymers.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Dodecyl glycidyl ether | - |
| Tetradecyl glycidyl ether | - |
| Poly(glycidyl ether) | PGE |
| Poly(ethyl glycidyl ether) | PEGE |
| Poly(methyl glycidyl ether) | PGME |
Environmental Dynamics and Biogeochemical Pathways
Environmental Fate and Distribution Mechanisms
The distribution of dodecyl and tetradecyl glycidyl (B131873) ethers in the environment is largely governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota.
Atmospheric Transport and Deposition
Due to their low vapor pressure, dodecyl and tetradecyl glycidyl ethers are not expected to be significantly present in the atmosphere in the vapor phase. bisleyinternational.com The reported vapor pressure for the C12-C14 alkyl glycidyl ether mixture is 0.018 Pa at 20°C. This low volatility suggests that long-range atmospheric transport is not a primary distribution mechanism for this compound. Any presence in the atmosphere would likely be in the form of aerosols, which would be subject to wet and dry deposition.
Physicochemical Properties Influencing Atmospheric Transport:
| Property | Value | Source |
| Vapor Pressure | 0.018 Pa at 20°C | |
| Water Solubility | 483 µg/L at 30°C | |
| Boiling Point | >230 °F (>110 °C) |
Aquatic and Soil Mobility
The mobility of this compound in aquatic and terrestrial environments is primarily influenced by its low water solubility and high lipophilicity. The compound is described as insoluble in water, with a measured solubility of less than 1 mg/mL. nih.gov Another source provides a more specific water solubility of 483 µg/L at 30°C for the C12-C14 mixture.
This hydrophobicity is further quantified by the octanol-water partition coefficient (logP), which is reported to be 6 at 20°C. A high logP value indicates a strong tendency for the substance to partition from water into organic phases, such as soil organic matter and the fatty tissues of organisms.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing soil mobility. A high Koc value suggests that the chemical will be strongly adsorbed to soil and sediment, leading to low mobility. While a measured Koc for this compound is not available, it can be estimated from its logP value. QSAR (Quantitative Structure-Activity Relationship) models suggest that compounds with a high logP will have a high Koc, indicating a high potential for sorption to soil and sediment and, consequently, low mobility in these compartments. This strong adsorption would limit its potential to leach into groundwater.
Degradation Pathways in Environmental Compartments
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photodegradation and biodegradation.
Biodegradation Potential and Microbial Interactions
The biodegradation of this compound is expected to be a key process in its environmental removal. However, studies indicate that it is not readily biodegradable. A safety data sheet for alkyl (C12-C14) glycidyl ether reports that in an aerobic biodegradation test (OECD Test Guideline 301D), the substance achieved 34.7% degradation over 28 days, leading to the classification of "Not biodegradable".
The degradation of long-chain alkyl ethers has been studied in various microorganisms. For instance, some strains of Rhodococcus have been shown to degrade alkyl ethers. nih.govresearchgate.netresearchgate.net The proposed degradation pathway often involves the initial oxidation of the carbon atom adjacent to the ether oxygen (α-carbon), leading to the cleavage of the ether bond. researchgate.net For long-chain alkylamines, which share structural similarities, degradation by Pseudomonas stutzeri has been shown to proceed via C-N cleavage to an aldehyde, followed by oxidation to the corresponding fatty acid. oup.com
The long alkyl chains of this compound can be expected to undergo terminal oxidation by monooxygenases, followed by β-oxidation, a common pathway for the degradation of fatty acids and other long-chain alkanes. nih.gov The presence of the ether linkage and the epoxide ring may influence the rate and extent of biodegradation. The epoxide ring itself is reactive and can be opened by various nucleophiles, including water, under certain conditions, or enzymatically by epoxide hydrolases. wikipedia.orglibretexts.orgjsynthchem.com
Assessment of Environmental Persistence and Bioaccumulation Potential
Based on its low biodegradability, this compound are expected to be persistent in the environment. The slow rate of degradation, coupled with its strong sorption to soil and sediment, suggests that it could accumulate in these compartments.
The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (logP). With a reported logP of 6, this compound have a high potential for bioaccumulation in aquatic organisms. Chemicals with a logP value greater than 3 are generally considered to have the potential to bioaccumulate. Regulatory frameworks often use Bioconcentration Factor (BCF) values to assess bioaccumulation potential, with BCF values greater than 2,000 to 5,000 indicating a bioaccumulative or very bioaccumulative substance, respectively. chemsafetypro.comjanusinfo.se While a measured BCF for this compound is not available, its high logP value suggests that it is likely to have a high BCF.
Summary of Environmental Fate Parameters:
| Parameter | Value/Assessment | Source/Rationale |
| Atmospheric Transport | Low potential | Low vapor pressure |
| Aquatic Mobility | Low | Low water solubility, high logP nih.gov |
| Soil Mobility | Low | High predicted Koc based on high logP |
| Photodegradation | Slow | No significant chromophores, low volatility |
| Biodegradation | Not readily biodegradable | 34.7% in 28 days (OECD 301D) |
| Persistence | Persistent | Slow biodegradation |
| Bioaccumulation | High potential | High logP of 6 |
Studies on Environmental Half-Lives
Comprehensive data on the specific environmental half-lives of this compound in various environmental compartments such as soil, water, and air remains limited in publicly accessible scientific literature. However, insights can be drawn from their biodegradability profiles and the behavior of similar chemical structures.
Biodegradation:
Studies based on the Organisation for Economic Co-operation and Development (OECD) guidelines for testing of chemicals provide a foundational understanding of the biodegradability of these ethers. According to a safety data sheet for Alkyl (C12-C14) Glycidyl Ether, the substance is not readily biodegradable, exhibiting 34.7% degradation over a 28-day period under the conditions of OECD Test Guideline 301D. This classification suggests that the compound does not break down quickly and easily in an aquatic environment.
The following table summarizes the biodegradability expectations for this compound based on available data for similar substances.
| Test Type | Guideline | Expected Outcome for this compound | Interpretation |
| Ready Biodegradability | OECD 301D | Not readily biodegradable (34.7% in 28 days) | Does not degrade quickly and easily in aquatic environments. |
| Inherent Biodegradability | OECD 302C | Expected to be inherently biodegradable | Capable of being broken down by microorganisms under favorable conditions over a longer period. |
Hydrolysis:
The epoxide group in glycidyl ethers is susceptible to hydrolysis, a chemical reaction with water that can lead to the breakdown of the compound. The rate of hydrolysis is influenced by factors such as pH and temperature. For other glycidyl ethers, like bisphenol A diglycidyl ether (BADGE), hydrolysis has been shown to be a significant degradation pathway, with half-lives dependent on the pH of the water. chimicatechnoacta.ru It is anticipated that this compound would also undergo hydrolysis, although specific half-life data under varying pH conditions (acidic, neutral, and alkaline) are not available in the current body of literature.
Soil Degradation:
Role in Wastewater Treatment Applications
This compound have found niche applications in the field of wastewater treatment, primarily due to their surfactant properties and their use as precursors in the synthesis of specialized treatment chemicals.
Non-ionic Surfactant Properties:
As non-ionic surfactants, these compounds possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. google.com This structure allows them to reduce the surface tension between water and other substances, such as oils and greases. In wastewater treatment, this property can be utilized to emulsify and disperse oily wastes, making them more accessible to microbial degradation in biological treatment processes. They can also be used in the formulation of cleaning agents for industrial equipment, with the resulting wastewater being treated. Activated carbon has been shown to be an effective method for removing non-ionic surfactants from wastewater, with significant reductions in concentration observed.
Foam Control Agents:
A significant application of alkyl glycidyl ethers in wastewater treatment is in the formulation of foam control agents. Uncontrolled foaming can cause numerous operational problems in wastewater treatment plants. Alkyl glycidyl ether-capped diamines have been patented for their use in reducing, preventing, or eliminating foam in waterborne compositions and industrial processes, including wastewater treatment. google.comgoogle.com These compounds work by being insoluble in the foaming medium and having the ability to spread rapidly across the foamy surface, destabilizing and rupturing the foam bubbles. getchemready.com The effectiveness of these foam control agents can be tailored by selecting the appropriate starting amine and alkyl glycidyl ether. google.com
The following table outlines the roles of this compound in wastewater treatment applications.
| Application | Mechanism of Action | Research Findings and Significance |
| Non-ionic Surfactant | Reduces surface tension, emulsifies and disperses oily wastes. | Enhances the bioavailability of hydrophobic pollutants for microbial degradation. Activated carbon is effective for their removal from wastewater. |
| Foam Control | Acts as a key component in the synthesis of alkyl glycidyl ether-capped diamines, which are effective defoamers. | Patented technology demonstrates their utility in mitigating operational issues caused by foam in wastewater treatment plants. |
Future Research Directions and Emerging Paradigms for Dodecyl and Tetradecyl Glycidyl Ethers
The ongoing evolution of material science continues to drive research into specialized chemical compounds like dodecyl and tetradecyl glycidyl (B131873) ethers. These long-chain alkyl glycidyl ethers, primarily used as reactive diluents for epoxy resins, are at the center of new research aimed at enhancing performance, sustainability, and functionality. wikipedia.org Future investigations are branching into several key areas, promising to unlock novel applications and improve the environmental footprint of these versatile chemicals.
Q & A
Q. Table 1: Key Physical Properties from Safety Data Sheets (SDS)
Advanced Research: How do storage conditions impact the stability and experimental reproducibility of glycidyl ethers?
Methodological Answer:
this compound degrade over time, especially when exposed to moisture or oxygen. Long-term storage (>6 months) can lead to hydrolysis of the epoxide group, forming diols or carbonyl byproducts. SDS guidelines recommend storing these compounds in airtight, amber glass containers under nitrogen at 2–8°C to prevent oxidation . Periodic re-analysis via GC-MS or titration (e.g., epoxy content via HCl/dioxane method) is advised to verify stability. Degraded batches show reduced reactivity in polymerization studies, necessitating fresh synthesis for critical experiments .
Advanced Research: What strategies resolve contradictions in reported toxicity or ecological data for these compounds?
Methodological Answer:
Discrepancies in SDS data (e.g., conflicting hazard classifications) often arise from variations in purity or test protocols. For example:
- Ecotoxicity : While some SDS report no acute aquatic toxicity data , others classify the compounds as hazardous based on log Pow (lipophilicity) predictions. Researchers should conduct species-specific assays (e.g., Daphnia magna LC) to clarify ecotoxicological profiles.
- Reactivity : Contradictory reports about oxidizer incompatibility can be addressed by testing under controlled conditions (e.g., mixing with HO at incremental concentrations).
Advanced Research: How can computational modeling predict the interaction of glycidyl ethers with biomembranes or polymers?
Methodological Answer:
Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model alkyl chain insertion into lipid bilayers or polymer matrices. Parameters include:
- Lipid Bilayer Systems : Simulate dodecyl ether’s partitioning into phospholipid membranes using force fields (e.g., Slipids).
- Polymer Compatibility : Predict miscibility with polyethylene glycol (PEG) by calculating Hansen solubility parameters (δ, δ, δ). Experimental validation via DSC (glass transition shifts) or FT-IR (hydrogen bonding) is critical .
Basic Research: What safety protocols mitigate risks during handling in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis/storage to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats compliant with EN 374 standards .
- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research: How do structural variations (alkyl chain length) affect the surfactant properties of glycidyl ethers?
Methodological Answer:
Chain length (C12 vs. C14) impacts critical micelle concentration (CMC) and interfacial tension. For ethoxylated derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
